molecular formula C16H27N B10826695 Hemantane

Hemantane

Cat. No.: B10826695
M. Wt: 233.39 g/mol
InChI Key: JAROVUWOMYMQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemantane, also known as N-(2-adamantyl)-hexamethyleneimine hydrochloride, is a derivative of aminoadamantane. It is a novel compound that has shown promise in various pharmacological applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease. This compound is known for its neuroprotective properties, primarily due to its ability to modulate ionotropic NMDA glutamate receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemantane is synthesized through a series of chemical reactions involving adamantane derivatives. The primary synthetic route involves the reaction of 2-adamantylamine with hexamethyleneimine under controlled conditions to form N-(2-adamantyl)-hexamethyleneimine. This intermediate is then converted to its hydrochloride salt form to produce this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The production process is designed to be cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Hemantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties. These derivatives are studied for their potential therapeutic applications in different medical conditions .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Hemantane exerts its effects primarily through the modulation of NMDA receptors. It acts as a low-affinity noncompetitive antagonist of these receptors, reducing the influx of calcium and sodium ions into neurons. This action helps prevent excitotoxicity, a major factor in neurodegeneration. Additionally, this compound influences dopaminergic and serotonergic systems, contributing to its neuroprotective and analgesic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

1-(2-adamantyl)azepane

InChI

InChI=1S/C16H27N/c1-2-4-6-17(5-3-1)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,1-11H2

InChI Key

JAROVUWOMYMQCW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2C3CC4CC(C3)CC2C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.